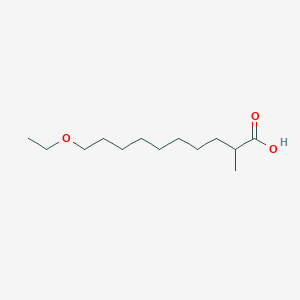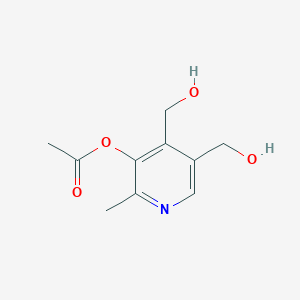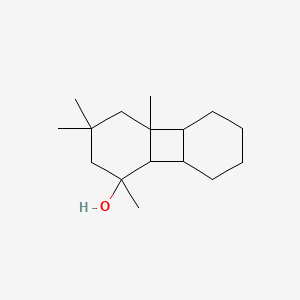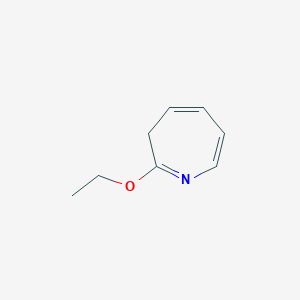
2,8-Dimethyl-1,4-naphthoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,8-Dimethyl-1,4-naphthoquinone is a derivative of 1,4-naphthoquinone, a compound known for its diverse biological activities and applications. This compound is characterized by the presence of two methyl groups at the 2 and 8 positions of the naphthoquinone structure. Naphthoquinones are naturally occurring pigments found in various plants, fungi, and some animals. They are known for their redox properties and ability to participate in various chemical reactions, making them valuable in medicinal chemistry and other scientific fields .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dimethyl-1,4-naphthoquinone typically involves the methylation of 1,4-naphthoquinone. One common method is the reaction of 1,4-naphthoquinone with methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of naphthoquinone derivatives often involves large-scale oxidation processes. For example, the oxidation of naphthalene using vanadium oxide catalysts under aerobic conditions can produce 1,4-naphthoquinone, which can then be methylated to obtain this compound .
化学反応の分析
Types of Reactions: 2,8-Dimethyl-1,4-naphthoquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the quinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with this compound under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other quinone derivatives .
科学的研究の応用
2,8-Dimethyl-1,4-naphthoquinone has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various biologically active compounds.
Biology: Its redox properties make it useful in studies related to oxidative stress and cellular signaling.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,8-Dimethyl-1,4-naphthoquinone is primarily related to its redox properties. It can undergo redox cycling, generating reactive oxygen species (ROS) such as superoxide and hydrogen peroxide. These ROS can induce oxidative stress, affecting various cellular processes, including signal transduction, mitochondrial function, and gene expression . The compound can also interact with specific molecular targets, such as enzymes involved in redox reactions, leading to its biological effects .
類似化合物との比較
2-Methyl-1,4-naphthoquinone (Menadione):
2,3-Dimethyl-1,4-naphthoquinone: Another methylated naphthoquinone with similar chemical properties.
1,4-Naphthoquinone: The parent compound, widely studied for its biological activities.
Uniqueness: 2,8-Dimethyl-1,4-naphthoquinone is unique due to the specific positioning of its methyl groups, which can influence its reactivity and biological activity compared to other naphthoquinone derivatives. Its specific redox properties and ability to generate ROS make it particularly valuable in studies related to oxidative stress and redox biology .
特性
CAS番号 |
63837-76-3 |
|---|---|
分子式 |
C12H10O2 |
分子量 |
186.21 g/mol |
IUPAC名 |
2,8-dimethylnaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O2/c1-7-4-3-5-9-10(13)6-8(2)12(14)11(7)9/h3-6H,1-2H3 |
InChIキー |
FXHXJNRZDWVCEF-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C(=O)C=C(C2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


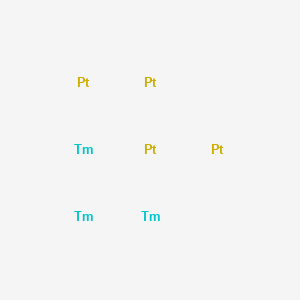
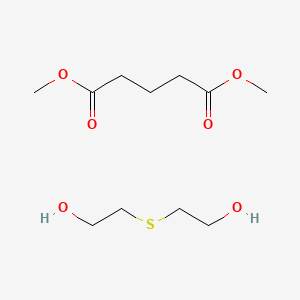
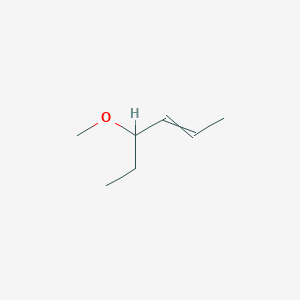
![1-Ethynyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14496409.png)
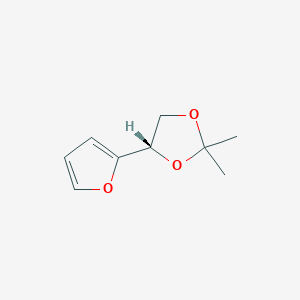
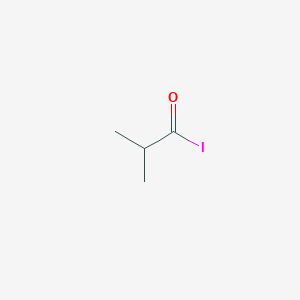

![2-(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine-1-carboxamide](/img/structure/B14496434.png)

